(+)-乙基α-氯丙酸酯

描述

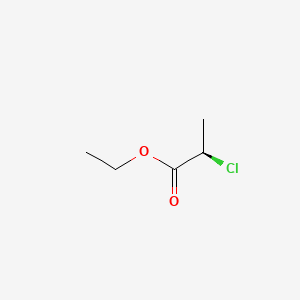

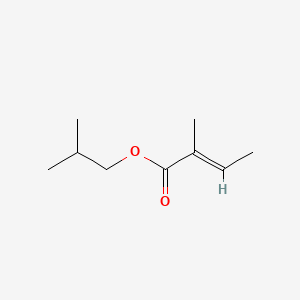

(+)-Ethyl alpha-chloropropionate is a colorless liquid . It is the simplest chiral chlorocarboxylic acid and is noteworthy for being readily available as a single enantiomer . The conjugate base of 2-chloropropionic acid, as well as its salts and esters, are known as 2-chloropropionates .

Synthesis Analysis

Racemic 2-chloropropionic acid, a precursor to (+)-Ethyl alpha-chloropropionate, is produced by chlorination of propionyl chloride followed by hydrolysis of the 2-chloropropionyl chloride . Enantiomerically pure (S)-2-chloropropionic acid can be prepared from L-alanine via diazotization in hydrochloric acid . Other α-amino acids undergo this reaction .Molecular Structure Analysis

The molecular formula of (+)-Ethyl alpha-chloropropionate is C3H5ClO2 .Chemical Reactions Analysis

(+)-Ethyl alpha-chloropropionate, a halogenated ester, reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . It also reacts exothermically with bases . Flammable hydrogen is generated with alkali metals and hydrides .Physical And Chemical Properties Analysis

(+)-Ethyl alpha-chloropropionate is a clear liquid . It has a melting point of -10°C and a boiling point of 132-133°C . Its specific gravity is 1.07-1.08 . It is insoluble in water .科学研究应用

合成和化学性质

合成和在化学反应中的应用

(+)-乙基α-氯丙酸酯用于合成各种化学品,包括杀虫剂、染料和农业化学品。它在除草剂中起着至关重要的作用,并用于生产像布洛芬和2-丙氨酸这样的药物中间体,以及作为农业化学品中间体的甲基和乙基氯丙酸酯。此外,它还用于乳酸的生产 (Zhou Liang, 2006)。

化学反应中的动力学

对与各种胺反应的α-氯丙酸,一种相关化合物的动力学进行了广泛研究,为了解类似化合物在化学合成中的反应性和潜在应用提供了见解 (Y. Ogata & Y. Yamauchi, 1979)。

有机合成中的应用

有机化学中的多功能合成子

乙基-2-(2-氯乙基)丙烯酸酯,一种与(+)-乙基α-氯丙酸酯相关的化合物,已被确定为多功能的α-环丙酯阳离子合成子。它与各种亲核试剂有效地反应,导致功能化环丙烷酯的产生,这在有机合成中具有价值 (M. Lachia et al., 2011)。

在制药剂合成中的应用

该化合物在药物剂的立体特异性合成中发挥作用,如在PPARα/γ激动剂的生产中所示。涉及(+)-乙基α-氯丙酸酯的受控反应条件和特定化学过程对于实现药物纯度至关重要 (J. Aikins et al., 2005)。

光谱学和分子研究

- 光谱分析: 乙基2-氯丙酸酯,一种类似化合物,已被应用红外和激光拉曼光谱学进行研究,以了解其构象特性。这类研究对于确定有机化合物的物理和化学特性至关重要 (N. Dube & R. Prasad, 1987)。

环境和农业应用

在农业化学中的应用

该化合物参与了乙基α-氯环丙酸酯与1,3-二羰基化合物的碱促进的环化反应,为农业化学中多取代富烯的高效合成提供了有效途径 (Yuequan Zhu et al., 2014)。

氧化反应中的动力学研究

对乙基3-氯丙酸酯氧化的动力学和机理研究提供了对反应速率和机理的见解,这对于环境化学和工业过程中的应用至关重要 (S. Hussain et al., 2012)。

安全和危害

(+)-Ethyl alpha-chloropropionate is highly flammable . It may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

未来方向

属性

IUPAC Name |

ethyl (2R)-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVBVKAYUCPAQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Ethyl alpha-chloropropionate | |

CAS RN |

42411-39-2 | |

| Record name | Ethyl alpha-chloropropionate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042411392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .ALPHA.-CHLOROPROPIONATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81RS0WDCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/no-structure.png)

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)

![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)